molecular formula C9H13ClN2 B12965436 (R)-4-(1-Aminopropyl)-2-chloroaniline

(R)-4-(1-Aminopropyl)-2-chloroaniline

Cat. No.: B12965436
M. Wt: 184.66 g/mol
InChI Key: DMIRWPMDSCBGPU-MRVPVSSYSA-N
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Description

®-4-(1-Aminopropyl)-2-chloroaniline is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a propyl chain, and a chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminopropyl)-2-chloroaniline typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and ®-1-aminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of ®-4-(1-Aminopropyl)-2-chloroaniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions: ®-4-(1-Aminopropyl)-2-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-4-(1-Aminopropyl)-2-chloroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminopropyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

  • ®-3-(1-Aminopropyl)benzonitrile hydrochloride
  • ®-2-(1-Aminopropyl)-3,5-dichlorobenzonitrile
  • ®-(1-Aminopropyl)boronic acid

Comparison: Compared to similar compounds, ®-4-(1-Aminopropyl)-2-chloroaniline is unique due to the presence of the chlorine atom at the 2-position of the aniline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with varying biological activities.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-[(1R)-1-aminopropyl]-2-chloroaniline

InChI

InChI=1S/C9H13ClN2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8H,2,11-12H2,1H3/t8-/m1/s1

InChI Key

DMIRWPMDSCBGPU-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)N)Cl)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)N

Origin of Product

United States

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